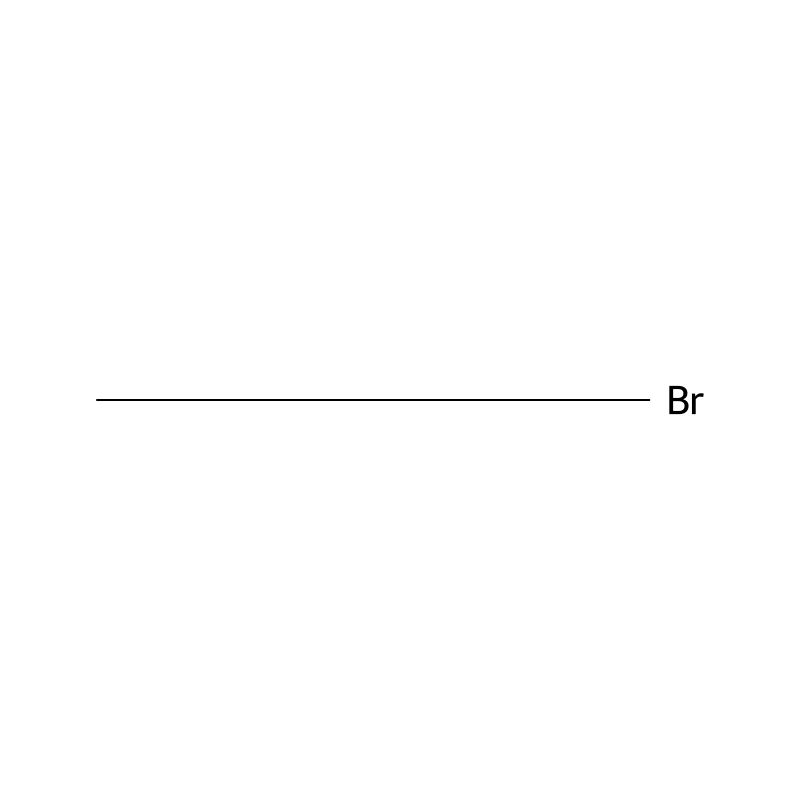

Bromomethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.16 M

In water, 15,200 mg/L at 25 °C

In water, 18.5 g/L at 20 °C

In water, 13.4 g/L at 25 °C

Slightly soluble in water

Readily soluble in lower alcohols, ethers, esters, ketones, halogenated hydrocarbons, aromatic hydrocarbons, carbon disulfide

Freely soluble in alcohol, chloroform, ether, benzene, carbon tetrachloride, carbon disulfide

Miscible with ethanol, ethyl ether, chloroform. carbon disulfide

15.2 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 1.5

2%

Synonyms

Canonical SMILES

- Organic synthesis: Bromomethane served as a methylating agent in organic chemistry, introducing a methyl group (CH₃) to various organic molecules. This application contributed to the synthesis of diverse compounds, including pharmaceuticals, agrochemicals, and polymers [].

- Fumigation in research studies: Due to its ability to effectively control pests like insects, nematodes, and fungi, bromomethane was employed in some controlled research environments to maintain sterile conditions, particularly in studies involving plants, soil, and stored materials [].

- Safety concerns: Bromomethane is highly toxic and poses significant health risks upon inhalation, even at low concentrations. This necessitates stringent safety protocols and specialized equipment, making its use in research settings increasingly impractical and discouraged.

- Environmental impact: Bromomethane is classified as a potent ozone-depleting substance (ODS). International agreements like the Montreal Protocol have significantly restricted its production and use due to its detrimental effect on the Earth's protective ozone layer.

Current Research Applications (Limited)

While the historical applications mentioned above are no longer widely practiced, there are some ongoing research efforts involving bromomethane, albeit under very specific and controlled conditions and with strict regulations:

- Atmospheric studies: Due to its presence in the atmosphere, bromomethane is still studied to understand its role in atmospheric chemistry and its potential impact on climate change.

- Development of alternatives: Research is ongoing to develop safer and more environmentally friendly alternatives to bromomethane for fumigation purposes in both agricultural and research settings.

Bromomethane, commonly known as methyl bromide, is an organobromine compound with the molecular formula CH₃Br. It is a colorless, odorless gas at room temperature and a volatile liquid below its boiling point of 3.56°C (38.41°F). Methyl bromide is recognized for its high toxicity and is classified as an ozone-depleting substance, primarily due to its ability to release bromine radicals in the atmosphere, which are significantly more harmful to stratospheric ozone than chlorine .

- Hydrolysis: Reacts slowly with water to produce methyl alcohol and hydrobromic acid:

- Methylation: Acts as a methylating agent in organic synthesis, where it can transfer a methyl group to nucleophiles.

- Reactivity with Strong Bases: Can produce flammable products when mixed with strong bases like sodium hydroxide or potassium hydroxide .

Bromomethane exhibits significant biological activity, primarily toxic effects on living organisms. Acute exposure can lead to:

- Respiratory Irritation: Symptoms include cough, chest tightness, and pulmonary edema.

- Neurological Effects: High concentrations can cause tremors, convulsions, and even brain damage.

- Dermal Reactions: Contact can result in severe irritation or burns on the skin and eyes .

The compound has also been shown to disrupt cellular processes by methylating sulfhydryl groups in enzymes, leading to reduced glutathione levels and cellular dysfunction .

Bromomethane can be synthesized through several methods:

- Direct Halogenation: Treating methanol with bromine in the presence of sulfur or hydrogen sulfide:

- Biological Production: Certain marine organisms produce bromomethane naturally, estimated at around 56,000 tonnes annually .

- Chemical Intermediate Reactions: It can also be produced as a byproduct in various industrial chemical processes.

Bromomethane has several applications:

- Pesticide and Fumigant: Used extensively for soil fumigation and pest control in agricultural settings.

- Chemical Intermediate: Serves as a precursor in the synthesis of pharmaceuticals and other chemicals.

- Fire Extinguishing Agent: Historically used in specialty fire extinguishers due to its non-conductive properties .

Despite its utility, many of these applications have been restricted or banned due to health and environmental concerns.

Studies on bromomethane interactions reveal significant health risks associated with exposure:

- Acute Toxicity: Inhalation of high concentrations can lead to severe neurological and respiratory effects.

- Chronic Exposure Risks: Long-term exposure may result in liver damage, neuropsychiatric disorders, and potential carcinogenic effects .

- Environmental Impact: As an ozone-depleting substance, its release into the atmosphere poses significant risks for global environmental health.

Bromomethane shares similarities with other halomethanes. Here are some comparable compounds:

| Compound Name | Molecular Formula | Boiling Point (°C) | Toxicity Level |

|---|---|---|---|

| Chloroform | CHCl₃ | 61.2 | Moderate |

| Dichloromethane | CH₂Cl₂ | 39.6 | Moderate |

| Iodomethane | CH₃I | 42 | High |

| Trichloromethane | CCl₃H | 61.2 | High |

Uniqueness of Bromomethane

Bromomethane is unique among these compounds due to its specific role as a methylating agent and its significant environmental impact as an ozone-depleting substance. Its high toxicity levels also distinguish it from less harmful halogenated compounds like dichloromethane or chloroform, which are still used in various applications despite their own health risks .

The production of bromomethane hinges on two primary methodologies: catalytic bromination of methane and photochemical synthesis. Each approach presents unique advantages and challenges, which are explored in detail below.

Catalytic Bromination Processes for Alkane Functionalization

Catalytic bromination of methane represents a cornerstone in bromomethane production. This process leverages heterogeneous catalysts to facilitate the substitution of a hydrogen atom in methane with bromine, yielding CH₃Br and hydrogen bromide (HBr) as a byproduct. Recent advancements in catalyst design have focused on improving selectivity and reducing energy consumption.

Heterogeneous Catalysts in Methane Bromination

Microporous SAPO-34 zeolite catalysts have emerged as highly effective materials for methane bromination. A study by Bajec et al. demonstrated that SAPO-34 achieves 85% selectivity for bromomethane at 350°C, with dibromomethane (CH₂Br₂) forming as a secondary product at higher temperatures [1]. The zeolite’s pore structure restricts the mobility of larger brominated species, favoring mono-bromination.

Comparatively, transition metal oxides such as γ-alumina-supported Fe₂O₃ exhibit lower selectivity (60–70%) due to uncontrolled radical chain reactions [2]. These systems often require higher temperatures (400–450°C), leading to accelerated catalyst deactivation via coking.

Table 1: Comparison of Catalysts for Methane Bromination

| Catalyst | Temperature (°C) | CH₃Br Selectivity (%) | Byproducts |

|---|---|---|---|

| SAPO-34 zeolite | 350 | 85 | CH₂Br₂, HBr |

| Fe₂O₃/γ-Al₂O₃ | 400 | 65 | CH₂Br₂, CHBr₃ |

| Cu/ZSM-5 | 375 | 78 | CH₂Br₂, COₓ |

Mechanistic Pathways

The reaction proceeds via two competing mechanisms:

- Radical-mediated pathway: Bromine (Br₂) dissociates on the catalyst surface, generating Br- radicals that abstract hydrogen from methane, forming CH₃- . Subsequent recombination with Br- yields CH₃Br [2].

- Concerted pathway: In zeolitic systems, methane and Br₂ adsorb on acid sites, leading to direct C–H bond cleavage and Br insertion without free radical intermediates [1].

The radical pathway dominates in non-porous catalysts, resulting in lower selectivity due to uncontrolled chain propagation. In contrast, the confined environment of SAPO-34 suppresses radical diffusion, favoring the concerted mechanism [1].

Advanced Photochemical Synthesis Techniques

Photochemical synthesis utilizes ultraviolet (UV) light to initiate free radical chain reactions between methane and bromine. This method operates at ambient temperatures, circumventing the energy-intensive conditions of catalytic processes.

Reaction Mechanism

The photochemical pathway involves three stages:

- Initiation: UV light (λ < 400 nm) cleaves Br₂ into two Br- radicals:

$$

\text{Br}_2 \xrightarrow{h\nu} 2\text{Br}^-

$$

[3]. - Propagation: Br- abstracts a hydrogen atom from methane, generating CH₃- and HBr. CH₃- then reacts with Br₂ to form CH₃Br and another Br- :

$$

\text{CH}4 + \text{Br}^- \rightarrow \text{CH}3^- + \text{HBr}

$$

$$

\text{CH}3^- + \text{Br}2 \rightarrow \text{CH}_3\text{Br} + \text{Br}^-

$$

[3]. - Termination: Radical recombination halts the chain, producing stable species like Br₂ or ethane [3].

Byproduct Formation and Control

A major limitation of photochemical synthesis is over-bromination, where CH₃Br reacts further to form CH₂Br₂ and CHBr₃. Studies show that maintaining a methane-to-bromine ratio above 5:1 suppresses polybromination, achieving 70% CH₃Br yield [3]. Additionally, pulsed UV irradiation reduces localized heating, minimizing thermal side reactions.

Table 2: Photochemical Synthesis Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| CH₄:Br₂ Ratio | 5:1 – 10:1 | Maximizes CH₃Br selectivity |

| UV Wavelength | 300–350 nm | Efficient Br₂ dissociation |

| Reaction Time | 2–4 hours | Balances conversion and side reactions |

Industrial-Scale Production Optimization Challenges

Scaling bromomethane production introduces challenges related to catalyst longevity, energy efficiency, and byproduct management.

Catalyst Deactivation and Regeneration

Industrial catalytic reactors face rapid deactivation due to coke deposition, particularly in high-temperature systems. SAPO-34 catalysts retain 80% activity after 100 hours at 350°C but require oxidative regeneration (500°C, air flow) to burn off carbon deposits [1]. In contrast, photochemical systems avoid coking but suffer from UV lamp degradation, necessitating frequent replacements.

Energy Efficiency in Photochemical Reactors

While photochemical synthesis operates at lower temperatures, UV lamp efficiency remains a bottleneck. Modern reactors employ light-emitting diodes (LEDs) with 40% electrical-to-optical efficiency, reducing energy consumption by 30% compared to mercury-vapor lamps [3]. However, LED systems require precise wavelength tuning to match Br₂’s absorption spectrum.

Byproduct Utilization and Waste Reduction

Hydrogen bromide (HBr) constitutes 20–30% of the output in both catalytic and photochemical processes. Industrial plants integrate HBr conversion units to recover bromine via the reaction:

$$

4\text{HBr} + \text{O}2 \rightarrow 2\text{Br}2 + 2\text{H}_2\text{O}

$$

[4].

This closed-loop system reduces raw material costs by 15% and mitigates environmental release [4].

Table 3: Industrial Optimization Strategies

| Challenge | Strategy | Outcome |

|---|---|---|

| Catalyst coking | SAPO-34 with mesoporous domains | 20% longer catalyst lifespan |

| UV lamp degradation | LED arrays with cooling systems | 50% reduction in downtime |

| HBr byproduct | Catalytic oxidation to Br₂ | 95% bromine recovery |

Tropospheric Oxidation Mechanisms and Radical Interactions

Bromomethane undergoes complex chemical transformations in the troposphere through various oxidation pathways initiated by reactive radicals. The primary tropospheric oxidation mechanism involves the reaction with hydroxyl radicals, which represents the most significant removal process for bromomethane in the lower atmosphere [1] [2].

The hydroxyl radical reaction with bromomethane follows the kinetic expression k(T) = 1.3 × 10⁻¹⁴ × exp(-1050/T) cm³ molecule⁻¹ s⁻¹, where the activation energy barrier corresponds to approximately 1050 K [3]. This reaction proceeds through hydrogen abstraction from the methyl group, producing a bromomethyl radical (CH₂Br) and water vapor [2] [4]. The bromomethyl radical subsequently reacts rapidly with molecular oxygen to form a peroxy radical (CH₂BrO₂), which participates in further oxidation chemistry [5] [6].

Chlorine radical reactions constitute another important tropospheric oxidation pathway, particularly in marine boundary layer environments where chlorine concentrations are elevated [7]. The reaction of bromomethane with chlorine atoms exhibits a temperature-dependent rate constant of k(T) = 1.9 × 10⁻¹⁴ × exp(-1200/T) cm³ molecule⁻¹ s⁻¹, producing the bromomethyl radical and hydrogen chloride [6] [7].

The peroxy radical chemistry plays a crucial role in determining the fate of bromomethane-derived carbon and bromine atoms. The CH₂BrO₂ radical can undergo several reaction pathways, including reaction with nitrogen oxide to form alkoxy radicals (CH₂BrO) and nitrogen dioxide, or reaction with hydroperoxy radicals to form organic peroxides [5] [6]. These alkoxy radicals undergo rapid photolysis or reaction with oxygen to produce formaldehyde and release bromine atoms to the inorganic bromine pool [5] [6].

The atmospheric lifetime of bromomethane with respect to hydroxyl radical oxidation has been calculated as approximately 1.9 years under standard tropospheric conditions [8] [9]. However, the effective tropospheric lifetime is significantly shorter due to competing removal processes, including oceanic uptake and soil deposition [1] [10]. The combined effect of all tropospheric loss processes results in a partial atmospheric lifetime of approximately 0.8 years [10] [11].

Photolysis represents an additional tropospheric removal mechanism, although its contribution is less significant than radical chemistry in the lower atmosphere [1] [12]. The photolytic dissociation of bromomethane occurs primarily through absorption of ultraviolet radiation with wavelengths between 200 and 280 nanometers, producing methyl radicals and bromine atoms [13] [14]. The quantum yield for bromine atom formation approaches unity under tropospheric conditions [6] [7].

Stratospheric Ozone Depletion Dynamics

Bromomethane serves as a major source of reactive bromine species in the stratosphere, where it undergoes photolytic decomposition to release bromine atoms that participate in catalytic ozone destruction cycles [15] [16]. The stratospheric chemistry of bromomethane-derived bromine is characterized by exceptionally high efficiency in ozone depletion compared to chlorine-containing compounds [17] [18].

The primary stratospheric loss mechanism for bromomethane involves photolysis by high-energy ultraviolet radiation, particularly in the wavelength range of 200-240 nanometers [15] [19]. The photolytic decomposition produces methyl radicals and bromine atoms with near-unity quantum efficiency [13] [14]. The stratospheric photolysis lifetime of bromomethane has been estimated at 35-40 years, significantly longer than its tropospheric lifetime [12] [20].

Bromine atoms released from bromomethane photolysis initiate catalytic ozone destruction through several interconnected reaction cycles. The fundamental bromine-ozone catalytic cycle involves the reaction of bromine atoms with ozone to form bromine monoxide and molecular oxygen, followed by reaction of bromine monoxide with atomic oxygen to regenerate bromine atoms [17] [21]. This cycle is represented by the net reaction: O₃ + O → 2O₂, with bromine serving as a catalyst [17].

The coupled bromine-chlorine catalytic cycle represents the most efficient ozone destruction mechanism in the polar stratosphere [17] [22]. This cycle involves the reaction of bromine monoxide with chlorine monoxide to produce either bromine and chlorine atoms or bromine chloride, both pathways leading to the net destruction of two ozone molecules [17] [21]. The efficiency of this coupled cycle is approximately 50 times greater than pure chlorine catalytic cycles on a per-atom basis [16] [18].

The bromine-hydroperoxy radical cycle constitutes another significant ozone loss mechanism, particularly important in the middle and upper stratosphere [17] [22]. This cycle involves the reaction of bromine monoxide with hydroperoxy radicals to form hypobromous acid, which subsequently photolyzes to regenerate bromine atoms and hydroxyl radicals [17]. The net effect is the catalytic conversion of ozone and hydroperoxy radicals to hydroxyl radicals and oxygen molecules [17].

The ozone depletion potential of bromomethane has been established as 0.6 relative to trichlorofluoromethane (CFC-11), reflecting the high efficiency of bromine in stratospheric ozone destruction [15] [19]. This value incorporates both the atmospheric lifetime of bromomethane and the relative efficiency of bromine versus chlorine in ozone depletion chemistry [16] [23]. Recent assessments suggest that bromine atoms are approximately 40-60 times more efficient than chlorine atoms in destroying ozone on a per-atom basis [16] [18].

The stratospheric bromine loading from bromomethane has been estimated to contribute approximately 47% of the total stratospheric bromine burden [24]. The Montreal Protocol classification of bromomethane as a Class I ozone-depleting substance reflects its significant contribution to stratospheric ozone depletion [19] [13]. Anthropogenic bromine emissions, primarily from bromomethane use, are responsible for approximately 45% of the modeled column ozone loss at Northern Hemisphere mid-latitudes [16].

Global Atmospheric Modeling and Residence Time Calculations

Three-dimensional atmospheric transport models have been extensively employed to simulate the global distribution and behavior of bromomethane in the atmosphere [25] [26]. These models incorporate detailed representations of atmospheric transport processes, chemical kinetics, and surface exchange mechanisms to predict bromomethane concentrations and assess its environmental impact [27] [28].

The global atmospheric residence time of bromomethane has been determined through multiple independent approaches, providing consistent estimates of approximately 0.8 years [10] [11]. The Junge relationship method, which relates atmospheric residence time to the empirical spatial variability of trace gases, yields a residence time of 0.8 ± 0.1 years based on comparisons with ethane, tetrachloroethylene, chloroform, and methyl chloride [10] [11]. This approach provides an estimate independent of source and sink inventories, offering valuable validation of process-based calculations [10].

Coupled atmosphere-ocean models have been developed to simulate the complex interactions between atmospheric bromomethane and oceanic processes [25] [29]. These models incorporate oceanic production mechanisms, sea-air exchange processes, and oceanic degradation pathways to provide comprehensive assessments of the global bromomethane budget [30] [25]. The oceanic contribution to atmospheric bromomethane has been estimated through these modeling approaches, indicating that ocean-atmosphere exchange represents a major component of the global cycle [30] [25].

The atmospheric burden of bromomethane has been calculated to range from 25 to 35 gigagrams globally, with the majority residing in the troposphere [31] [26]. Model calculations indicate that the interhemispheric gradient ratio (Northern Hemisphere to Southern Hemisphere) ranges from 1.2 to 1.4, reflecting the spatial distribution of sources and the effects of atmospheric transport [31] [26]. This gradient provides important constraints on the relative magnitudes of natural and anthropogenic sources [31].

Transport timescales in three-dimensional models reveal significant heterogeneity in bromomethane residence times depending on the atmospheric region and transport pathways [20] [28]. Tropical regions exhibit shorter residence times due to enhanced convective transport and higher hydroxyl radical concentrations, while polar regions show longer residence times due to reduced photochemical activity [20] [28]. The stratospheric residence time of bromomethane ranges from 1.3 to 1.7 years, reflecting the time required for transport from the troposphere to the stratosphere and subsequent chemical processing [20] [32].

Chemical transport models have been used to assess the sensitivity of bromomethane distributions to various factors, including emission patterns, transport processes, and chemical kinetics [33] [26]. High-resolution models demonstrate that the spatial distribution of emissions significantly affects the efficiency of transport to the stratosphere, with coastal emissions showing enhanced delivery to the tropical tropopause layer compared to uniformly distributed oceanic emissions [33]. Model resolution also affects the representation of convective transport processes that are crucial for delivering short-lived species like bromomethane to the upper troposphere [33].

The global budget of atmospheric bromomethane calculated from current understanding of sources and sinks exhibits a significant imbalance, with identified sinks exceeding identified sources by approximately 80 gigagrams per year [8] [31]. This budget imbalance suggests either underestimation of sources or overestimation of sinks, highlighting the need for continued research into the atmospheric cycle of bromomethane [8] [31]. Three-dimensional models have been employed to assess the implications of this budget imbalance and to identify potential missing sources or sinks [8] [26].

Physical Description

GasVapor

Liquid

ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS.

Colorless gas with a chloroform-like odor at high concentrations.

Colorless gas with a chloroform-like odor at high concentrations. [Note: A liquid below 38°F. Shipped as a liquefied compressed gas.]

Color/Form

Colorless gas [Note: A liquid below 38 degrees F. Shipped as a liquefied compressed gas].

XLogP3

Boiling Point

3.5 °C

3.4 °C

4 °C

38°F

Flash Point

194 °C /Open cup vs closed cup not specified/

194 °C

NA (Gas)

Vapor Density

3.27 at 20 °C (Air = 1)

Relative vapor density (air = 1): 3.3

3.36

Density

1.6755 g/cu cm at 20 °C

Relative density (water = 1): 1.7 (liquid, 0 °C)

1.73 (liquid at 32°F)

1.73 (Liquid at 32°F)

3.36(relative gas density)

LogP

log Kow = 1.19

1.19

Odor

Methyl bromide has practically no odor or irritating effects in low concentration and therefore does not provide any warning of physiologically dangerous concentrations.

Melting Point

-93.7 °C

-93.7°C

-94 °C

-137°F

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H420: Harms public health and the environment by destroying ozone in the upper atmosphere [Warning Hazardous to the ozone layer]

Use and Manufacturing

MeSH Pharmacological Classification

Vapor Pressure

1.62e+03 mmHg

1620 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 1893

1420 mmHg

1.9 atm

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Hazardous Air Pollutants (HAPs)

Agrochemicals -> Fungicides, Herbicides, Insecticides, Nematicides

Health Hazards -> Mutagens

Methods of Manufacturing

Bromomethane ... is produced from methanol and hydrogen bromide, which is generated in situ from bromine and a reducing agent like sulfur or hydrogen sulfide. The commercial process is conducted by continuously feeding streams of liquid bromine, elemental sulfur, and methanol to a reactor maintained at 75-85 °C under a slight positive pressure. Methyl bromide vapor (99% purity) is continuously withdrawn from the reactor overhead system and scrubbed free of dimethyl ether by contacting the gas with a sulfuric acid scrubber. ... By operating at a higher temperature and pressure than described in other similar processes, this process allows for good control of the exothermic reaction, retards the formation of dimethyl ether, and produces methyl bromide in high yield and purity.

Methyl bromide can also be coproduced with other useful organic bromine compounds by the reaction of methanol solvent with byproduct hydrogen bromide. Thus, when a solution of phenol in methanol is reacted with bromine, aromatic substitution produces a 96% yield of the flame retardant intermediate, 2,4,6-tribromophenol, and hydroxyl substitution of the solvent produces methyl bromide in 34% yield. The flame retardant tetrabromo-bisphenol-A and methyl bromide are obtained in 95% and 61% yields, respectively, by the similar bromination of bisphenol- A in methanol. Even though methyl bromide yields are much less than theory because of the equilibrium ... favorable economics are achieved because less methanol and HBr need to be recovered, and a saleable coproduct is produced.

Action of bromine on methanol in the presence of phosphorus, with subsequent distillation.

General Manufacturing Information

Pharmaceutical and medicine manufacturing

Methane, bromo-: ACTIVE

Methyl bromide was introduced as a pesticide in 1932 and first registered in the U.S. in 1961. Under the Clean Air Act and the Montreal Protocol on Substances that Deplete the Ozone Layer, as of January 1, 2005, U.S. production and import of methyl bromide is banned, except for uses that qualify for (1) a critical use exemption (CUE), (2) a QPS /quarantine and preshipment/ exemption, or (3) an emergency exemption.

USA: Use was phased out over a period ending 2005 as a result of Montreal Protocol. EPA is allowing critical use exemptions where alternatives do not exist. In 2010, EPA is providing for import or production of 1956 metric tons for crtitical use needs. Another 1028 metric tons of "critical stock" was made available to producers, importers and distributors, if the methyl bromide was produced before 2005.

Outside USA: Under the Montreal Protocol, use in developed (industrialized) countries is to be completely eliminated in 2005. In developing (non-industrial) countries, use to be completely eliminated in 2015.

The nonagricultural uses of bromomethane (i.e., its use in organic synthesis) are not restricted, if the compound is destroyed during the reaction.

Analytic Laboratory Methods

Method: OSHA PV2040; Procedure: gas chromatography using a flame ionization detector; Analyte: methyl bromide; Matrix: air; Detection Limit: 0.19 ppm (0.74 mg/cu m).

Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: methyl bromide; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.19 ug/L.

Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: methyl bromide; Matrix: municipal and industrial discharges; Detection Limit: 1.18 ug/L.

For more Analytic Laboratory Methods (Complete) data for Methyl bromide (17 total), please visit the HSDB record page.

Clinical Laboratory Methods

Determination of bromide contents in blood and hair of workers exposed to methyl bromide by radioactivity analysis method.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Contents under pressure. Refrigerate before opening. Storage class (TRGS 510): Gases.

Fireproof if in building. Separated from strong oxidants, aluminum and cylinders containing oxygen. Cool. Ventilation along the floor.

Store away from heat or flame since contents are pressureized.

Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred for cylinders. Isolate from active metals.

Interactions

Stability Shelf Life

Heat /contributes to instability/.

Hydrolyzed very slowly in water, more rapidly in alkaline media.

Decomp in water with half-life of 67.8 hr @ 100 °C ...

Dates

Variations in methyl bromide concentration with distance and time during quarantine fumigation

Min-Goo Park, Young-Seoub Hong, Chung Gyoo Park, Dong-Chul Gu, Hyoung-Ho MoPMID: 34105044 DOI: 10.1007/s10661-021-09154-3

Abstract

Methyl bromide (MB) is a highly toxic and ozone-depleting substance and should be replaced. Worker exposure to high MB concentrations during fumigation has been previously reported. However, variations in MB concentration as a function of distance from fumigated objects or of time after degassing have not been reported so far. In this study, air samples were collected at various distances from fumigated objects (oranges, wood in containers, and wood in tarpaulin) during injection and degassing and analyzed via gas chromatography according to the Occupational Safety and Health Agency method. In addition, MB concentrations were directly measured over time using a gas detector during degassing. Non-linear regression analysis of the logarithmically transformed data indicated a clear decrease in MB concentration with distance as well as time. Non-linear regression models were constructed to describe the decrease in MB concentration with distance from the objects and with time during degassing (P < 0.05 for all models). The results of this study could aid in establishing appropriate safety guidelines, and hence, in preventing risks related to MB exposure.Effect of chemical alternatives to methyl bromide on soil-borne disease incidence and fungal populations in Spanish strawberry nurseries: A long-term study

Maria Villarino, Inmaculada Larena, Paloma Melgarejo, Antonieta De CalPMID: 32896102 DOI: 10.1002/ps.6077

Abstract

Chloropicrin (PIC) mixtures of 1,3-dichloropropene and chloropicrin (DD:PIC), dazomet, and metam sodium (MS) have been applied as chemical alternatives to methyl bromide (MB) in Spanish strawberry nurseries since MB was banned as a soil fumigant in 2005. These chemical alternatives were applied to soil in two Spanish strawberry nurseries between 2003 and 2017 to test their efficacy against the main crown and root disease and soil fungal populations in comparison with the use of MB and PIC (MB:PIC). These chemicals were applied at several doses with different application methods under plastic films. Crown and root disease incidence was calculated as the percentage of plants with symptoms caused by soil-borne pathogens. Soil fungal populations were estimated as colony forming units per gram of dry soil.All chemicals significantly reduced soil-borne fungal disease incidence and fungal population in both nurseries over the years. Phytophthora cactorum and Fusarium spp. were the main pathogens causing soil-borne diseases, followed by Verticillium spp. MB:PIC remained the treatment that best controlled P. cactorum. MS and DD:PIC controlled Fusarium disease to a lesser extent than MB:PIC and dazomet in both nurseries. MB:PIC and PIC were the two treatments that most reduced Verticillium spp. The population of Verticillium spp. declined and the presence of other species such as Colletotrichum spp. and Rhizoctonia spp. was minimal during the study.

Chemicals are necessary to obtain healthy strawberry plants. The use of chemical alternatives to MB has resulted in changes in the incidence of soil-borne diseases and soil fungal populations in strawberry nurseries. Dazomet was an effective alternative to MB as a soil-borne disease control, except against Verticillium spp. MB alternatives in strawberry nursery soils have caused Fusarium spp. to displace Verticillium spp.

Chronic methyl bromide toxicity is ameliorated by haemodialysis

Nicole W M Khor, Kirsten S Hepburn, Angela L Chiew, Ernest Somerville, Milton Micallef, Alexandra T K Lee, Zoltán H EndrePMID: 32141207 DOI: 10.1111/imj.14757

Abstract

Methyl bromide is an odourless, colourless, highly volatile gas, primarily used in fumigation. It can cause significant neurotoxicity, especially with chronic exposure. Haemodialysis has been used in acute toxicity, but its utility in chronic exposure has never been reported. We report the use of haemodialysis in a 20-year-old man with chronic methyl bromide toxicity affecting the optic nerves, brain and spinal cord. The patient underwent eight haemodialysis sessions with improvement in plasma bromine concentration, half-life and marked clinical recovery. The case demonstrates the utility of haemodialysis in the treatment of chronic methyl bromide toxicity.Heart Rate Variability Analysis in Workers Exposed to Methyl Bromide as a Quarantine Treatment

Jungmi Choi, Young-Seoub Hong, Wonseok Cha, Hyoung-Ho Mo, Min-Goo ParkPMID: 33177473 DOI: 10.1097/JOM.0000000000002083

Abstract

To determine whether methyl bromide (MB) fumigation work for plants imported in Korea affects workers' health by assessing heart rate variability (HRV).We measured HRV indices (TP, VLF, LF, HF, HR, SDNN, pNN50 and HRV-index) and urinary bromide ion (Br-) in 62 fumigators (study group) and 34 inspectors (the control group) before and after fumigation work. In addition, the relationship between Br- concentration and HRV indices was analysed.

The fumigators' post-work HRV indices and Br- level were changed compared with their pre-work values (P < 0.001). Conversely, inspectors' values were not shown a difference before and after work. The HRV indices in all subjects were negatively correlated with the Br- levels (P < 0.05).

Fumigators with high Br- concentrations and low post-work HRV indices following MB fumigation work experienced adverse effects on their autonomic nervous systems.

Impact of the Cathode Pt Loading on PEMFC Contamination by Several Airborne Contaminants

Jean St-Pierre, Yunfeng ZhaiPMID: 32120973 DOI: 10.3390/molecules25051060

Abstract

Proton exchange membrane fuel cells (PEMFCs) with 0.1 and 0.4 mg Pt cmcathode catalyst loadings were separately contaminated with seven organic species: Acetonitrile, acetylene, bromomethane, iso-propanol, methyl methacrylate, naphthalene, and propene. The lower catalyst loading led to larger cell voltage losses at the steady state. Three closely related electrical equivalent circuits were used to fit impedance spectra obtained before, during, and after contamination, which revealed that the cell voltage loss was due to higher kinetic and mass transfer resistances. A significant correlation was not found between the steady-state cell voltage loss and the sum of the kinetic and mass transfer resistance changes. Major increases in research program costs and efforts would be required to find a predictive correlation, which suggests a focus on contamination prevention and recovery measures rather than contamination mechanisms.

Strawberries at the Crossroads: Management of Soilborne Diseases in California Without Methyl Bromide

Gerald J Holmes, Seyed Mojtaba Mansouripour, Shashika S HewavitharanaPMID: 32075499 DOI: 10.1094/PHYTO-11-19-0406-IA

Abstract

Strawberry production has historically been affected by soilborne diseases such as Verticillium wilt. This disease was a major limiting factor in strawberry production in California in the 1950s and was the main reason that preplant soil fumigation with methyl bromide (MB) was developed in the late 1950s. MB fumigation was so successful that over 90% of the commercial strawberry fruit production in California utilized this technique. However, MB was subsequently linked to ozone depletion, and its use was phased out in 2005. The California strawberry industry was awarded exemption to the full phase-out until 2016, when all MB use in strawberry fruit production was prohibited. MB use continues in strawberry nurseries under an exemption to prevent spread of nematodes and diseases on planting stock. This review examines the impact of the MB phase-out on the California strawberry industry and evaluates the outlook for the industry in the absence of one of the most effective tools for managing soilborne diseases. New soilborne diseases have emerged, and historically important soilborne diseases have reemerged. Registration of new fumigants has been difficult and replacement of MB with a new and effective alternative is unlikely in the foreseeable future. Thus, crop losses due to soilborne diseases are likely to increase. Host plant resistance to soilborne diseases has become a top priority for strawberry breeding programs, and cultivars are increasingly selected for their resistance to soilborne diseases. The intelligent integration of a variety of management tactics is necessary to sustain strawberry production in California.Insight Into the Formation Paths of Methyl Bromide From Syringic Acid in Aqueous Bromide Solutions Under Simulated Sunlight Irradiation

Hui Liu, Tong Tong, Yingying Pu, Bing Sun, Xiaomei Zhu, Zhiyu YanPMID: 32245114 DOI: 10.3390/ijerph17062081

Abstract

Methyl bromide (CHBr) is one of the largest natural sources of bromine in the stratosphere, where it leads to ozone depletion. This paper reported the photochemical production of CH

Br from syringic acid (SA) that has been used as an environmentally relevant model compound for terrestrially-derived dissolved organic matter. The formation of CH

Br increased with the increase of bromide ion concentration ranging from 0.8 to 80 mmol L

. Ferric ions (Fe(III)) enhanced CH

Br production, while chloride inhibited it, with or without Fe(III). Meanwhile, methyl chloride (CH

Cl) was generated in the presence of chloride and was inhibited by Fe(III). The different effects of Fe(III) on the formation of CH

Cl and CH

Br indicate their diverse formation paths. Based on the intermediates identified by liquid chromatography-mass spectrometry and the confirmation of the formation of Fe(III)-SA complexes, it was proposed that there were two formation paths of CH

Br from SA in the bromide-enriched water under simulated sunlight irradiation. One path was via nucleophilic attack of Br

on the excited state protonation of SA; the other was via the combination of methyl radical and bromine radical when Fe(III) was present. This work suggests that the photochemical formation of CH

Br may act as a potential natural source of CH

Br in the bromide-enriched environmental matrix, and helps in better understanding the formation mechanism of CH

Br.

Negative effect of methyl bromide fumigation work on the central nervous system

Min-Goo Park, Jungmi Choi, Young-Seoub Hong, Chung Gyoo Park, Byoung-Gwon Kim, Se-Young Lee, Hyoun-Ju Lim, Hyoung-Ho Mo, Eunjo Lim, Wonseok ChaPMID: 32745138 DOI: 10.1371/journal.pone.0236694